molecular formula C10H9Br2N B1524749 6-(Bromomethyl)quinoline hydrobromide CAS No. 103030-25-7

6-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1524749
CAS No.: 103030-25-7
M. Wt: 302.99 g/mol
InChI Key: NPRSKVXFAHDCPT-UHFFFAOYSA-N
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Description

6-(Bromomethyl)quinoline hydrobromide is a chemical compound with the CAS Number: 103030-25-7 . It has a molecular weight of 303 and its IUPAC name is this compound . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H . This indicates that the molecule consists of a quinoline ring with a bromomethyl group attached at the 6th position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromomethyl groups in general are highly reactive. They can participate in various reactions such as substitution reactions with nucleophiles .


Physical and Chemical Properties Analysis

This compound is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 303 .

Scientific Research Applications

Facile Synthesis of Quinoline Derivatives

Yang Li (2015) demonstrated a visible-light-induced radical bromination procedure to synthesize ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a derivative of 6-(Bromomethyl)quinoline, with improved yield compared to previous methods. This compound was further used to synthesize symmetrical 2-quinolylmethoxyphenyl-containing diethers, showcasing its utility in facilitating novel organic syntheses (Li, 2015).

Applications in OLEDs and Bioactivity

M. S. Mehata (2018) investigated the photoexcitation dynamics of 6-hydroxyquinoline (a structural relative of 6-(Bromomethyl)quinoline) doped in polymer films for applications in OLEDs and electrooptics. The study highlighted quinoline derivatives' potential in creating functional materials for advanced electronic and optical applications (Mehata, 2018).

Anticancer Activity of Quinoline Compounds

Solomon and Lee (2011) reviewed the anticancer activities of quinoline derivatives, emphasizing their mechanisms of action, structure-activity relationship, and selective activity against various cancer drug targets. This underscores the significance of quinoline derivatives, including 6-(Bromomethyl)quinoline hydrobromide, in developing new anticancer drugs (Solomon & Lee, 2011).

Antimicrobial and Antibiofilm Activities

Busetti et al. (2010) demonstrated the antimicrobial and antibiofilm activities of 1-alkylquinolinium bromides, a class related to this compound. The study revealed their broad-spectrum antimicrobial efficacy against both planktonic and biofilm cultures of clinically relevant microorganisms, highlighting the potential of quinoline derivatives in addressing microbial resistance (Busetti et al., 2010).

Green Synthesis of Quinoline Derivatives

Prajapati et al. (2014) reviewed the green and sustainable methods for synthesizing quinoline derivatives, including microwave-assisted synthesis, solvent-free conditions, and photocatalytic synthesis. This approach aligns with societal expectations for environmentally friendly chemical processes, suggesting that derivatives of 6-(Bromomethyl)quinoline can also be synthesized using green chemistry principles (Prajapati et al., 2014).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRSKVXFAHDCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)N=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699609
Record name 6-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-25-7
Record name 6-(Bromomethyl)quinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)quinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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